

Experimental procedure for synthesizing sulfamethoxazole from 3,4-DMAI

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Compound of Interest

Compound Name: 5-Amino-3,4-dimethylisoxazole

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Application Note: Standard Laboratory Synthesis of Sulfamethoxazole

Abstract

This document provides a detailed experimental protocol for the synthesis of Sulfamethoxazole, a widely used sulfonamide antibiotic. The procedure outlined is the established, multi-step laboratory method, as a synthesis pathway from 3,4-DMAI (Dimethylammonium Iodide or related compounds) is not described in the scientific literature and is chemically unfeasible for producing the target molecule. This protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The synthesis proceeds in three main stages: the preparation of the key intermediate N-acetylsulfanilyl chloride from acetanilide, the condensation of this intermediate with 3-amino-5-methylisoxazole, and the final deprotection via hydrolysis to yield sulfamethoxazole.

Introduction

Sulfamethoxazole is a bacteriostatic antibiotic that competitively inhibits the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.^[1] Its synthesis is a cornerstone of introductory medicinal chemistry and a vital industrial process. The standard and most efficient synthesis route involves three key transformations:

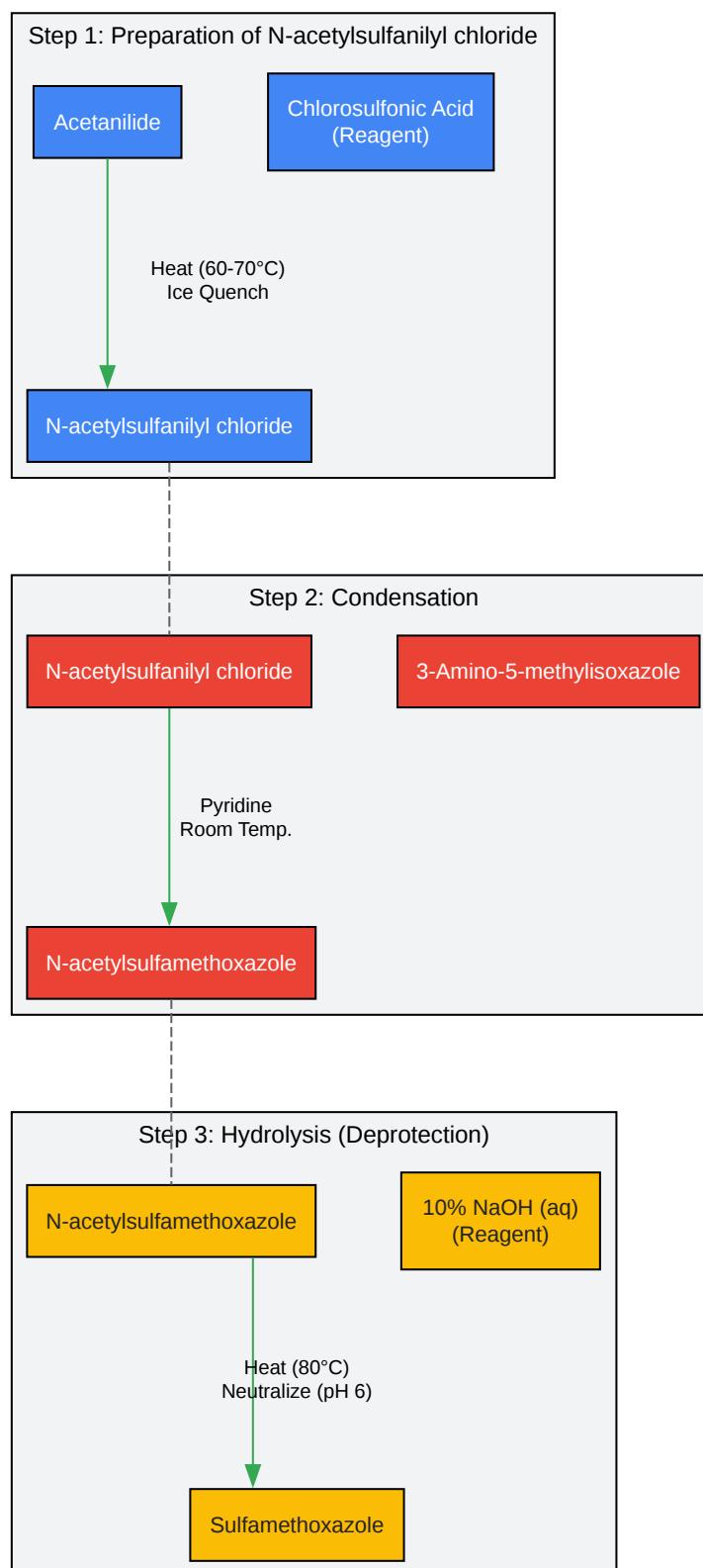
- Chlorosulfonation of Acetanilide: Protection of the aniline amino group via acetylation allows for the selective chlorosulfonation at the para position, yielding N-acetylsulfanilyl chloride.

- Condensation: The reactive sulfonyl chloride is then coupled with the heterocyclic amine, 3-amino-5-methylisoxazole, to form the sulfonamide bond.
- Hydrolysis: Removal of the N-acetyl protecting group under basic conditions yields the final active pharmaceutical ingredient, sulfamethoxazole.

This protocol provides detailed methodologies for each of these steps, along with quantitative data and safety considerations.

Experimental Workflow Diagram

The overall synthesis pathway is illustrated in the following diagram.



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Caption: Workflow for the three-step synthesis of Sulfamethoxazole.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood.

Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Chlorosulfonic acid is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of N-acetylsulfanilyl chloride

This procedure details the chlorosulfonation of acetanilide.

- Setup: Equip a 500 mL round-bottomed flask with a mechanical stirrer and place it in a cooling bath.
- Reagent Addition: Carefully add 110 g (63 mL) of chlorosulfonic acid to the flask. Cool the acid to approximately 15°C.[2][3]
- Reaction: While stirring, gradually add 25 g of dry, powdered acetanilide in small portions, ensuring the temperature does not exceed 20°C.[4]
- Heating: Once the addition is complete, heat the reaction mixture to 60-70°C for 2 hours. The reaction is complete when the evolution of HCl gas subsides.[2][3]
- Precipitation: Cool the syrupy reaction mixture to room temperature. In a separate large beaker, prepare 500 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously in the fume hood.[3]
- Isolation: The crude N-acetylsulfanilyl chloride will precipitate as a white solid. Collect the solid by suction filtration and wash it thoroughly with cold water until the filtrate is neutral to litmus paper.[3][4]
- Drying: The crude product is typically used directly in the next step. If purification is required, it can be recrystallized from chloroform.[3] The crude product does not keep well and should be used promptly.[2]

Protocol 2: Synthesis of N-acetylsulfamethoxazole (Condensation)

This protocol describes the formation of the sulfonamide bond.

- Setup: In a dry flask equipped with a magnetic stirrer, dissolve the crude, moist N-acetylsulfanilyl chloride (from Protocol 1, assuming ~0.18 mol theoretical yield) and 3-amino-5-methylisoxazole (1.0 equivalent) in dry pyridine (approx. 2.5 mL per gram of sulfonyl chloride).[1]
- Reaction: Stir the mixture at room temperature for 24 hours.[1]
- Isolation: Pour the reaction mixture into a beaker of cold water to precipitate the product.
- Purification: Collect the solid precipitate by suction filtration. Wash the solid with water and then recrystallize from a suitable solvent like aqueous ethanol to yield pure N-acetylsulfamethoxazole.

Protocol 3: Synthesis of Sulfamethoxazole (Hydrolysis)

This final step involves the deprotection of the acetyl group.

- Setup: Place the N-acetylsulfamethoxazole (e.g., 3.4 g, 11.5 mmol) in a flask with 15 mL of 10% aqueous sodium hydroxide solution.[5]
- Reaction: Heat the mixture with stirring at 80°C for 1 hour.[5]
- Precipitation: Cool the resulting solution to room temperature. While stirring, neutralize the solution to a pH of approximately 6 using acetic acid. The final product, sulfamethoxazole, will precipitate out of the solution.[5]
- Isolation and Drying: Collect the white solid by suction filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield pure sulfamethoxazole.[5]

Data Presentation

The following table summarizes key quantitative data for the compounds involved in the synthesis.

Compound Name	Role	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Typical Yield
Acetanilide	Starting Material	C ₈ H ₉ NO	135.16	113-115	-
N-acetylsulfanil yl chloride	Intermediate	C ₈ H ₈ CINO ₃ S	233.67	149-150 (Pure) ^[3]	77-82% ^{[2][4]}
3-Amino-5-methylisoxazole	Starting Material	C ₄ H ₆ N ₂ O	98.10	60-62	-
N-acetylsulfame thoxazole	Intermediate	C ₁₂ H ₁₃ N ₃ O ₄ S	295.32	-255	-
Sulfamethoxazole	Final Product	C ₁₀ H ₁₁ N ₃ O ₃ S	253.28	167-170 ^[5]	~96% (from step 3) ^[5]

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